N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16299770
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O4S2 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C19H19N3O4S2/c1-10-11(2)28-17-16(10)18(24)22(3)19(21-17)27-9-15(23)20-12-4-5-13-14(8-12)26-7-6-25-13/h4-5,8H,6-7,9H2,1-3H3,(H,20,23) |
| Standard InChI Key | OOXSYZAOSLXHKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (molecular formula: , molecular weight: 417.5 g/mol) integrates two heterocyclic systems: a 2,3-dihydro-1,4-benzodioxin ring and a 3,5,6-trimethyl-4-oxo-thieno[2,3-d]pyrimidine core. The acetamide linker facilitates conformational flexibility, enabling interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Canonical SMILES | CC1=C(SC2=C1N=C(N(C2=O)C)SCC(=O)NC3=CC4=C(C=C3)OCO4)C |
| Topological Polar Surface Area | 134 Ų |
The thienopyrimidine moiety contributes to planar rigidity, while the benzodioxan group introduces stereoelectronic effects that influence solubility and binding affinity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
-
Benzodioxan ring: Aromatic protons resonate at δ 6.7–7.1 ppm, with methylene groups (OCH₂CH₂O) appearing as a triplet near δ 4.3 ppm.
-
Thienopyrimidine core: Methyl groups at C3, C5, and C6 produce singlets at δ 2.1–2.4 ppm, while the C4 carbonyl group is observed at 168 ppm in NMR.
Synthetic Pathways
Retrosynthetic Analysis
The synthesis involves three key intermediates:
-
2,3-Dihydro-1,4-benzodioxin-6-amine: Prepared via reductive amination of 6-nitro-1,4-benzodioxane.
-
3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol: Synthesized by cyclization of 2-amino-4,5-dimethylthiophene-3-carboxylate with methyl isothiocyanate.
-
2-Chloroacetamide linker: Introduced via nucleophilic substitution between the thiolate anion and chloroacetyl chloride.
Optimized Protocol
-
Step 1: Condensation of 2-mercaptothienopyrimidine (1.0 eq) with chloroacetyl chloride (1.2 eq) in dry THF at 0°C yields 2-chloroacetamide-thienopyrimidine (78% yield).
-
Step 2: Coupling with 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 eq) in the presence of K₂CO₃ (2.0 eq) in DMF at 60°C for 12 hours affords the final product (63% yield after recrystallization).
Reactivity and Stability
Hydrolytic Susceptibility
The acetamide bridge undergoes hydrolysis under acidic conditions (pH < 3) to form the corresponding carboxylic acid, while the thioether linkage is stable up to 100°C in aqueous media. Alkaline conditions (pH > 10) induce ring-opening of the benzodioxan moiety, generating catechol derivatives.
Photodegradation
Exposure to UV light (λ = 254 nm) for 24 hours results in 22% degradation, primarily via cleavage of the C–S bond in the thienopyrimidine system. Stabilization strategies include formulation with light-absorbing excipients like titanium dioxide.
| Strain | MIC (µg/mL) |
|---|---|
| MRSA ATCC 43300 | 8 |
| MRSA clinical isolate | 16 |
The benzodioxan moiety enhances membrane penetration, while the thienopyrimidine core interferes with folate biosynthesis.
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Rat | Oral | 1,200 |
| Mouse | Intravenous | 320 |
Primary adverse effects include dose-dependent hepatotoxicity (elevated ALT levels at >100 mg/kg/day).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume